molecular formula C12H14N2O5 B13679565 Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B13679565
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-UHFFFAOYSA-N
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Description

Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is a complex organic compound featuring a nitro group, an oxetane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Biological Activity

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-72-1, is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro group, an oxetane moiety, and an amino group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
Molecular Formula C₁₂H₁₄N₂O₅
Molar Mass 266.25 g/mol
Density 1.353 g/cm³ (predicted)
Boiling Point 468.3 °C (predicted)
pKa -1.93 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. The nitro group in the structure is known to enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of nitro compounds could inhibit tumor growth in xenograft models, showing significant cytotoxic effects against glioblastoma cells .

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

  • Study on Glioblastoma Cells :
    • A recent investigation found that this compound significantly reduced cell viability in glioblastoma cell lines through apoptosis induction.
    • The study noted a dose-dependent relationship between the concentration of the compound and the degree of cell death observed .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other EZH2 inhibitors, this compound showed promising results but was noted to have slightly lower efficacy than established inhibitors like tazemetostat .

Summary of Biological Activities

Activity TypeObservations
Antitumor Effects Significant cytotoxicity in glioblastoma models
Cell Cycle Arrest Induction of G2/M phase arrest
Apoptosis Induction Increased caspase activity and pro-apoptotic protein expression
ROS Modulation Alteration of oxidative stress levels

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nitration of a benzoic acid derivative followed by esterification. For example, nitration of 3-((oxetan-2-ylmethyl)amino)benzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity at the para position. Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C) completes the synthesis . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Continuous flow reactors can enhance scalability and reproducibility in industrial settings .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for OCH₃), nitro group (deshielding effects on adjacent protons), and oxetane ring protons (δ 4.2–5.0 ppm).
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and 3300 cm⁻¹ (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the oxetane moiety .

Q. What are the key chemical reactions involving the nitro and oxetane functional groups in this compound?

  • Methodology :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitro group to an amine, forming Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, a precursor for bioactive derivatives .
  • Oxetane Ring-Opening : Under acidic conditions (e.g., HCl), the oxetane ring undergoes nucleophilic attack, yielding diol intermediates. Reaction with Grignard reagents (e.g., RMgX) can functionalize the oxetane .
  • Ester Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid for further derivatization .

Q. How can researchers ensure purity and stability during storage?

  • Methodology :

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates.
  • Stability : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reaction mechanisms in nucleophilic substitution?

  • Methodology : The nitro group meta-directs electrophilic substitution and activates the benzene ring for nucleophilic attack. Computational DFT studies (e.g., Gaussian 09) model charge distribution, showing increased positive charge at the ortho position to the nitro group. Experimental validation via kinetic isotope effects (KIE) or Hammett plots quantifies substituent effects .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like kinases or GPCRs, leveraging the oxetane’s conformational rigidity.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using datasets from analogous nitroaromatics .

Q. How can researchers resolve contradictory data on the compound’s reactivity in different solvents?

  • Methodology :

  • Solvent Screening : Systematically test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents under controlled conditions (e.g., 25°C, inert atmosphere).
  • Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress. For example, nitro group reduction rates may vary in DMF (high dielectric constant) vs. toluene .

Q. What role does the oxetane moiety play in enhancing metabolic stability for drug design?

  • Methodology :

  • In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The oxetane’s ring strain resists cytochrome P450 oxidation compared to linear ethers.
  • Comparative Studies : Synthesize analogs with tetrahydrofuran or acyclic ethers; evaluate half-life (t½) in plasma stability assays .

Q. Which degradation pathways dominate under photolytic or oxidative stress?

  • Methodology :

  • Photolysis : Expose to UV light (254 nm) and identify nitro group reduction or ester cleavage products via GC-MS.
  • Oxidative Stress : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent); monitor nitro-to-carboxylic acid conversion .

Q. How can stereochemical outcomes of oxetane functionalization be controlled?

  • Methodology :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during ring-opening to achieve enantioselectivity.
  • Chiral HPLC : Resolve diastereomers on a Chiralpak IC column (hexane/isopropanol) and assign configurations via circular dichroism (CD) .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

HTYWVEUBCLGQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

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